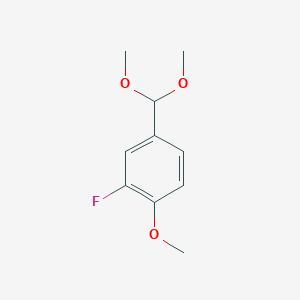![molecular formula C6H9NO2S2 B12591529 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- CAS No. 501675-37-2](/img/structure/B12591529.png)
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure.
Métodos De Preparación
The synthesis of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Análisis De Reacciones Químicas
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- involves its ability to act as a nucleophile in various chemical reactions. The compound’s sulfur and nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity is driven by the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms .
Comparación Con Compuestos Similares
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- can be compared with other similar compounds, such as:
1,2,4-Thiadiazolidine-3,5-dione: This compound contains a similar ring structure but with different substituents, leading to variations in reactivity and applications.
1,2,4-Dithiazolidine-3,5-dione: The parent compound without the alkyl substituent, which serves as a precursor for various derivatives.
Dithiasuccinoyl (Dts)-amines: These compounds are used as amino protecting groups and have applications in peptide synthesis.
Propiedades
Número CAS |
501675-37-2 |
|---|---|
Fórmula molecular |
C6H9NO2S2 |
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
4-[(2S)-butan-2-yl]-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C6H9NO2S2/c1-3-4(2)7-5(8)10-11-6(7)9/h4H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
QGRDOCYSQNMAMH-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@H](C)N1C(=O)SSC1=O |
SMILES canónico |
CCC(C)N1C(=O)SSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
